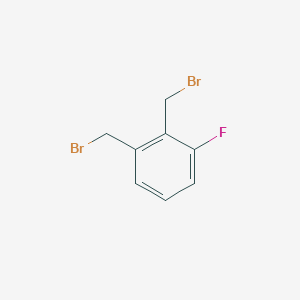

1,2-Bis(bromomethyl)-3-fluorobenzene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis(bromomethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGAFUSDCBRIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555998 | |

| Record name | 1,2-Bis(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62590-16-3 | |

| Record name | 1,2-Bis(bromomethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Bromomethyl 3 Fluorobenzene and Its Positional Isomers

Direct Bromomethylation Approaches

Direct methods focus on introducing bromomethyl groups onto a pre-existing fluorinated aromatic ring. These approaches are often efficient but require careful control to achieve the desired regioselectivity and to avoid side reactions.

A primary and widely used method for synthesizing 1,2-bis(bromomethyl)-3-fluorobenzene involves the free-radical bromination of a suitable fluorinated xylene precursor, namely 3-fluoro-o-xylene. This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source. numberanalytics.com The reaction is initiated by either photochemical energy (UV light) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. numberanalytics.comgoogle.com

The mechanism proceeds via a radical chain reaction. libretexts.org In the initiation step, a small amount of bromine radical (Br•) is generated. This radical then abstracts a hydrogen atom from one of the benzylic methyl groups of 3-fluoro-o-xylene. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl (B1604629) radical with the aromatic ring. youtube.com This benzyl radical then reacts with a molecule of NBS (or Br₂, which is present in low concentrations) to form the bromomethyl group and regenerate a bromine radical, which continues the chain reaction. libretexts.org To achieve the desired dibrominated product, a sufficient molar equivalent of NBS (typically slightly more than two equivalents) is required.

The reaction is commonly carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or benzene (B151609), which is inert to the radical conditions. google.com The choice of solvent is critical, as polar solvents can promote competing ionic reactions. Careful control of the reaction conditions is necessary to prevent over-bromination or bromination on the aromatic ring itself.

| Parameter | Condition | Purpose/Rationale |

| Precursor | 3-Fluoro-o-xylene | Provides the correct carbon skeleton and fluorine position. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine, favoring radical substitution over ionic addition. |

| Initiator | UV light or AIBN | Generates the initial bromine radicals to start the chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent that minimizes competing ionic side reactions. |

| Stoichiometry | >2 equivalents of NBS | Ensures bromination of both methyl groups. |

Table 1: Typical Reaction Conditions for Radical Bromination of 3-Fluoro-o-xylene.

Another direct approach is the bromomethylation of a fluorotoluene derivative, which is an electrophilic aromatic substitution reaction analogous to the Blanc chloromethylation. This method involves treating the aromatic substrate with a combination of formaldehyde (B43269) (often in the form of its polymer, paraformaldehyde) and hydrobromic acid (HBr). masterorganicchemistry.com

The reaction is typically carried out under acidic conditions. The acid protonates the formaldehyde, generating a highly electrophilic hydroxymethyl cation or a related species. This electrophile is then attacked by the π-electrons of the aromatic ring. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl bromide by reaction with HBr. To synthesize this compound, a precursor like 3-fluorotoluene (B1676563) would be subjected to these conditions using at least two equivalents of formaldehyde and HBr. A convenient procedure often involves using a solution of HBr in glacial acetic acid. sciencemadness.org

However, the regioselectivity of this electrophilic substitution can be challenging to control. The fluorine atom is a deactivating but ortho, para-directing group, while the methyl group is an activating and ortho, para-directing group. The combined influence of these substituents determines the position of the incoming bromomethyl groups, which can lead to a mixture of isomers (see Section 2.3).

Indirect Synthetic Routes through Functional Group Interconversion

Indirect routes build the target molecule by modifying functional groups on a pre-formed aromatic skeleton. These methods can offer better control over regiochemistry, as the positions of the functional groups are established prior to the final bromination step.

An effective indirect strategy begins with a precursor where the desired substitution pattern is already established, such as (3-fluoro-1,2-phenylene)dimethanol. This benzylic diol can be converted into the target this compound through a nucleophilic substitution reaction.

Several reagents are effective for converting benzylic alcohols into benzyl bromides. A common and reliable method is the use of phosphorus tribromide (PBr₃). sciencemadness.org The mechanism involves the alcohol's oxygen atom attacking the phosphorus, displacing a bromide ion. This converts the hydroxyl group into a good leaving group (an O-PBr₂ species), which is then displaced by the bromide ion in an Sₙ2 reaction. sciencemadness.org Other reagents capable of this transformation include thionyl bromide (SOBr₂) or treatment with concentrated hydrobromic acid. sciencemadness.orgresearchgate.net More modern methods may employ systems like triphenylphosphine (B44618) and a bromine source (e.g., tribromoisocyanuric acid) under neutral conditions. chemicalbook.com This route is highly advantageous for regiochemical purity, as the synthesis of the precursor diol dictates the final arrangement of the bromomethyl groups.

| Reagent | Typical Conditions | Mechanism Type |

| Phosphorus Tribromide (PBr₃) | DCM or ether, 0 °C to RT | Sₙ2 |

| Hydrobromic Acid (HBr) | 48% aqueous solution, reflux | Sₙ1 / Sₙ2 |

| Thionyl Bromide (SOBr₂) | Pyridine, 0 °C to RT | Sₙi / Sₙ2 |

| Triphenylphosphine/TBCA | Dichloromethane, RT | Appel Reaction |

Table 2: Common Reagents for the Conversion of Benzylic Alcohols to Bromides.

Recent advancements have introduced novel methods for creating fluorinated benzylic bromides. One such approach is the photoinduced difunctionalization of styrene (B11656) analogues. chemicalbook.comorganic-chemistry.org This method utilizes a visible-light-mediated photocatalytic atom transfer radical addition (ATRA) process to generate fluorinated benzyl bromides from readily available styrenes. doubtnut.com

In this process, a substituted styrene is reacted with an α-bromo-α-fluorocarbonyl compound in the presence of a photocatalyst (at very low loadings, e.g., 1000 ppm). chemicalbook.comdoubtnut.com The reaction is mild, atom-economical, and demonstrates high compatibility with a wide range of functional groups. While this specific methodology has been demonstrated for generating various monofunctionalized fluorinated benzyl bromides, its principles could potentially be adapted for the synthesis of more complex structures through the use of appropriately substituted starting materials. The reaction proceeds through a radical chain mechanism with a high quantum yield, indicating an efficient process. chemicalbook.com

Advanced Chemical Reactivity and Mechanistic Pathways of 1,2 Bis Bromomethyl 3 Fluorobenzene

Nucleophilic Substitution Reactions at Benzylic Centers

The two bromomethyl groups in 1,2-bis(bromomethyl)-3-fluorobenzene are highly susceptible to nucleophilic attack. As benzylic halides, they are more reactive than their alkyl halide counterparts due to the stabilization of the transition state by the adjacent aromatic ring. Reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion by a wide range of nucleophiles. The bifunctional nature of the substrate allows for double substitution, often leading to the formation of cyclic structures.

The reaction of this compound with carbon-based nucleophiles is a powerful method for constructing new carbon-carbon bonds. This approach is fundamental in synthesizing fused ring systems where the benzene (B151609) ring of the substrate becomes part of a larger polycyclic framework. Common carbon nucleophiles include cyanide ions, enolates derived from β-dicarbonyl compounds, and organometallic reagents.

For instance, reaction with sodium cyanide typically results in the formation of the corresponding dinitrile. This double substitution provides a precursor to dicarboxylic acids, diamines, or other difunctional compounds upon further transformation of the nitrile groups. Similarly, alkylation of active methylene (B1212753) compounds, such as diethyl malonate, in the presence of a base, followed by intramolecular cyclization, can yield complex cyclic ketones. The reaction of fullerene dianions with 1,2-bis(bromomethyl)benzene (B41939) has also been reported to afford cycloadducts. researchgate.net

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Cyanide | Sodium Cyanide (NaCN) | Dinitrile | Synthesis of dicarboxylic acids, diamines |

| Enolates | Diethyl malonate + Base | Cyclic diester | Precursor to cyclic ketones and other fused rings |

| Organocuprates | Lithium diphenylcuprate | Diphenyl derivative | C-C bond formation with aryl groups |

| Carbanions | Fullerene dianion (C602-) | Cycloadduct | Functionalization of fullerenes |

This table presents expected reactions based on the known reactivity of benzylic bromides.

This compound readily reacts with a variety of heteroatom nucleophiles, leading to the formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. These reactions are essential for synthesizing a wide array of heterocyclic compounds.

Nitrogen Nucleophiles: One of the most common applications is the reaction with primary amines to form N-substituted isoindolines, which are important structural motifs in various natural products and pharmaceuticals. nih.govresearchgate.net The reaction proceeds via a sequential double alkylation of the amine. Similarly, reaction with sodium azide (B81097) (NaN₃) yields the corresponding diazide. nih.gov These diazides are versatile intermediates that can be reduced to diamines or used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form bis(1,2,3-triazole) derivatives. nih.gov

Oxygen Nucleophiles: Reaction with oxygen-based nucleophiles like alkoxides or phenoxides yields diether products. When diols are used as nucleophiles, this reaction can be employed to synthesize macrocyclic crown ethers or other ring systems containing the fluoro-o-xylylene unit.

Sulfur Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with benzylic bromides. msu.eduresearchgate.net Thiols and thiophenols can be used to prepare the corresponding dithioethers. Reaction with sodium sulfide (B99878) can lead to the formation of sulfur-containing heterocyclic rings. Isothioureas, which are inhibitors of human nitric oxide synthases, can also be synthesized using this substrate. lookchem.comchemicalbook.com

| Nucleophile Type | Reagent Example | Product Type |

| Nitrogen | Primary Amine (R-NH₂) | N-Substituted Isoindoline |

| Sodium Azide (NaN₃) | Diazide | |

| Oxygen | Catechol + Base | Fused Dioxepine Ring |

| Sodium Hydroxide (NaOH) | Diol | |

| Sulfur | Sodium Sulfide (Na₂S) | Fused Thiepine Ring |

| Thiourea | Isothiourea derivative |

This table illustrates common transformations with heteroatom nucleophiles.

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal catalysis offers a sophisticated toolbox for the functionalization of benzylic halides like this compound. Palladium and nickel complexes are particularly effective in catalyzing a variety of cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds under conditions often milder than traditional nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis. nobelprize.orgyoutube.comyoutube.com For a substrate like this compound, reactions such as the Suzuki, Negishi, or Stille coupling can be envisioned. In these processes, the benzylic bromide acts as the electrophilic partner.

The general catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of the benzylic halide to form a palladium(II) intermediate.

Transmetalation: An organometallic nucleophile (e.g., organoboron in Suzuki coupling, organozinc in Negishi coupling) transfers its organic group to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

These reactions allow for the coupling of the benzylic carbon with aryl, vinyl, or alkyl groups, providing access to complex molecular architectures. mdpi.comrsc.org For example, a double Suzuki coupling with an arylboronic acid would yield a 1,2-dibenzyl-3-fluorobenzene derivative.

| Named Reaction | Nucleophilic Partner (R-M) | Typical Catalyst/Ligand |

| Suzuki Coupling | Aryl/Vinylboronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Negishi Coupling | Organozinc Halide (R-ZnX) | PdCl₂(dppf) |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ |

| Heck Reaction | Alkene | Pd(OAc)₂/P(o-tol)₃ |

This table summarizes potential palladium-catalyzed cross-coupling reactions.

Recent advancements in nickel catalysis have enabled novel transformations of benzylic bromides. One such reaction is the direct fluorosulfonylation. This method provides an efficient route to sulfonyl fluorides, which are valuable functional groups in medicinal chemistry and chemical biology.

In a typical nickel-catalyzed fluorosulfonylation, a benzylic bromide is reacted with a sulfur dioxide surrogate, such as sodium dithionite (B78146) (Na₂S₂O₄), and a fluorine source, like N-Fluorobenzenesulfonimide (NFSI). The reaction is catalyzed by a nickel(II) salt, often in combination with a phosphine (B1218219) ligand. This transformation allows for the direct conversion of the C-Br bond to a C-SO₂F bond under relatively mild conditions. The reaction is tolerant of various functional groups, making it a valuable synthetic tool.

A significant challenge in the functionalization of this compound is achieving selective mono-alkylation or differentiation between the two chemically identical bromomethyl groups. Emerging cross-coupling strategies are being developed to address this challenge.

Controlling the reaction stoichiometry by using one equivalent or less of the nucleophile or coupling partner is the most straightforward approach to favor mono-functionalization. However, this often results in a statistical mixture of starting material, mono-substituted, and di-substituted products, requiring difficult purification.

More advanced strategies may involve:

Catalyst Control: Employing a bulky catalyst system that, after reacting at one benzylic site, sterically hinders the approach to the second site.

Electronic Deactivation: Once the first substitution occurs, the electronic properties of the introduced group might slightly deactivate the second benzylic position towards further oxidative addition.

Cross-Electrophile Coupling: Nickel-catalyzed reductive cross-coupling reactions can couple two different organic electrophiles, such as a benzyl (B1604629) chloride and a vinyl bromide, in the presence of a stoichiometric reductant like manganese or zinc metal. nih.govresearchgate.net Applying this methodology could allow for the sequential and controlled introduction of different functional groups.

These strategies are at the forefront of synthetic methodology and offer potential pathways for the controlled and selective functionalization of difunctional substrates like this compound. nih.gov

Radical and Electron-Transfer Processes

The presence of two benzylic C-Br bonds in this compound makes it a key substrate for reactions involving radical intermediates and electron-transfer processes. The fluorine substituent, through its inductive electron-withdrawing effect, can influence the stability and reactivity of these intermediates.

The C-Br bond in benzylic bromides is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. masterorganicchemistry.com This photoinduced homolysis generates a benzylic radical and a bromine radical, initiating a cascade of radical reactions. nih.gov For this compound, irradiation can lead to the sequential or simultaneous cleavage of the two C-Br bonds, forming mono- and diradical species.

The primary photochemical process can be represented as:

F-C₆H₃(CH₂Br)₂ + hν → F-C₆H₃(CH₂•)(CH₂Br) + Br•

Followed by:

F-C₆H₃(CH₂•)(CH₂Br) + hν → F-C₆H₃(CH₂•)₂ + Br•

The resulting 3-fluoro-ortho-xylylene diradical is a highly reactive intermediate. The fate of these radicals is dictated by the reaction conditions, such as the solvent and the presence of radical traps. In the absence of other reagents, these radicals can dimerize or polymerize. However, they are typically generated in the presence of trapping agents to form new C-C or C-heteroatom bonds. While specific studies on the photochemistry of this compound are not extensively documented, the principles of benzylic bromide photolysis are well-established. nih.gov The fluorine atom is expected to influence the electronic properties of the resulting radical species but not fundamentally alter the initial photoinduced C-Br bond cleavage mechanism.

Research on related systems, such as the photoinduced atom transfer radical addition (ATRA) process to generate fluorinated benzyl bromides from styrenes, highlights the utility of light in forming benzylic radicals and their subsequent reactions. uantwerpen.be

| Parameter | Typical Conditions | Purpose |

| Light Source | Mercury lamp, LEDs (e.g., 455 nm) | To provide the energy for C-Br bond homolysis. |

| Solvents | Acetonitrile, Dichloromethane | To dissolve reactants and be relatively inert to radical reactions. |

| Initiators | Not always required for direct photolysis | Can include photosensitizers to facilitate energy transfer. |

| Radical Traps | Alkenes, Alkynes, TEMPO | To react with the generated benzyl radicals and form stable products. |

This table represents general conditions for photoinduced reactions of benzylic bromides and is not specific to this compound due to a lack of specific literature data.

The electrochemical reduction of benzylic halides provides a powerful method for the generation of radicals and carbanions under controlled conditions. The process involves the transfer of one or more electrons from a cathode to the molecule. For this compound, the initial step is the transfer of an electron to one of the C-Br bonds.

The mechanism of this reduction can proceed through two primary pathways:

Stepwise Dissociative Electron Transfer (DET): An electron is first transferred to the molecule to form a radical anion intermediate. This radical anion is transient and rapidly dissociates, cleaving the C-Br bond to form a benzylic radical and a bromide anion. beilstein-journals.org

F-C₆H₃(CH₂Br)₂ + e⁻ → [F-C₆H₃(CH₂Br)₂]•⁻ → F-C₆H₃(CH₂•)(CH₂Br) + Br⁻

Concerted Dissociative Electron Transfer (DET): The electron transfer and the C-Br bond cleavage occur in a single, concerted step, without the formation of a stable radical anion intermediate. beilstein-journals.orgrsc.org

F-C₆H₃(CH₂Br)₂ + e⁻ → F-C₆H₃(CH₂•)(CH₂Br) + Br⁻

The resulting benzylic radical can then be reduced further at the cathode to form a benzylic anion:

F-C₆H₃(CH₂•)(CH₂Br) + e⁻ → [F-C₆H₃(CH₂⁻)(CH₂Br)]

The second bromomethyl group can undergo a similar reduction sequence. The specific pathway and the reduction potential are influenced by the electrode material, the solvent, and the electronic nature of the substituents on the aromatic ring. uantwerpen.be The electron-withdrawing fluorine atom in this compound is expected to make the initial electron transfer more favorable (occur at a less negative potential) compared to its non-fluorinated analog. rsc.org

| Feature | Predicted Behavior | Rationale |

| Reduction Potential | Less negative than 1,2-bis(bromomethyl)benzene | The electron-withdrawing fluorine atom stabilizes the LUMO, facilitating electron transfer. |

| Mechanism | Likely a concerted or very fast stepwise DET | The C-Br bond in benzylic systems is weak, favoring rapid cleavage upon electron attachment. |

| Products | Benzylic radicals, anions, and subsequently dimers or products from reaction with electrophiles. | The highly reactive intermediates will react further. The second C-Br bond can also be reduced. |

This table is based on established principles of electrochemical reduction of benzylic halides, as specific experimental data for this compound is not available.

Cyclization Reactions and Intramolecular Processes

The two adjacent bromomethyl groups of this compound provide a rigid scaffold that is ideal for the construction of cyclic structures through intramolecular reactions or as a linker in macrocyclization strategies.

This compound can serve as a precursor for the synthesis of complex, polycyclic molecular architectures. By reacting with a single molecule containing two nucleophilic centers, or by a two-step process involving sequential reactions, intramolecular cyclization can lead to the formation of new rings fused to the fluorinated benzene core.

A common strategy involves the reaction with dinucleophiles to form heterocyclic systems. For example, reaction with a catechol derivative could yield a fluorinated dibenzo[b,f] rsc.orgdioxocine ring system. Another important application is in the synthesis of carbocyclic systems through intramolecular alkylation reactions, such as the formation of triptycene-like structures or other rigid polycyclic frameworks. nih.gov While the direct application of this compound in the synthesis of complex polycyclic systems like triptycenes is not widely reported, the analogous reactions of 1,2-bis(bromomethyl)benzene are well-established. nih.gov

An example of a potential intramolecular cyclization is the reaction with a malonate ester followed by an intramolecular Friedel-Crafts-type reaction to form a fluorinated acenaphthene (B1664957) derivative. science.govmasterorganicchemistry.com The reaction sequence would involve initial double alkylation of the malonate, followed by hydrolysis, decarboxylation, and cyclization of the resulting di-acid.

Bis(bromomethyl)benzene derivatives are extensively used as scaffolds in the synthesis of macrocycles, including cyclophanes and macrocyclic peptides. researchgate.netmdpi.com this compound can be employed in a similar manner, where the two reactive bromomethyl groups act as anchor points to bridge two ends of a long-chain molecule or to link two separate molecules together in a cyclic fashion.

These reactions are typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction of this compound with a long-chain dithiol, diamine, or diol would lead to the formation of a fluorinated macrocycle. The fluorine atom can impart unique properties to the resulting macrocycle, such as altered solubility, modified electronic properties of the aromatic cavity, and potentially enhanced binding affinities in host-guest chemistry due to fluorine's ability to participate in non-covalent interactions.

In the field of medicinal chemistry, bis(bromomethyl)benzenes are used to cyclize peptides by reacting with two cysteine residues, creating more rigid and proteolytically stable structures. d-nb.info The use of the 1,2-disubstituted pattern enforces a specific conformational constraint on the peptide backbone.

| Dinucleophile | Linker | Resulting Macrocycle Type | Typical Conditions | Reference Example |

| Dithiol-containing peptide | 1,3,5-Tris(bromomethyl)benzene | Bicyclic Peptide | Aqueous buffer, pH 7-8, room temp. | Heinis et al. (2009) |

| Dithiol | 1,3-Benzenedimethanethiol | Thiol-ether macrocycle | Base (e.g., K₂CO₃), DMF, high dilution | princeton.edu |

| Diamine | 1,4-Bis(bromomethyl)benzene | Cyclophane | Base (e.g., Cs₂CO₃), Acetonitrile, high dilution | mdpi.com |

This table provides examples of macrocyclization reactions using related bis(bromomethyl)benzene scaffolds to illustrate the potential applications of this compound.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of the title compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For 1,2-Bis(bromomethyl)-3-fluorobenzene, the analysis focuses on identifying key vibrational modes associated with the aromatic ring, the bromomethyl groups, and the carbon-fluorine bond.

The aromatic C-H stretching vibrations are typically observed as a series of bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the two bromomethyl (-CH₂Br) groups are expected to appear just below 3000 cm⁻¹. The fundamental vibrations of the benzene (B151609) ring, corresponding to C=C stretching, occur in the 1600-1450 cm⁻¹ range. The presence of a strong C-F stretching band, characteristic of fluorinated aromatic compounds, is anticipated in the 1300-1200 cm⁻¹ region. mdpi.com The C-Br stretching and bending vibrations of the bromomethyl groups are found at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3080-3050 | Medium | Aromatic C-H Stretching |

| ~2960-2930 | Medium-Weak | Aliphatic C-H Stretching (-CH₂) |

| ~1590-1570 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1470-1440 | Strong | Aromatic C=C Ring Stretching |

| ~1430 | Medium | CH₂ Scissoring |

| ~1280-1240 | Strong | C-F Stretching |

| ~1210 | Strong | CH₂ Wagging |

| ~780 | Strong | C-H Out-of-plane Bending |

Note: This table is based on characteristic vibrational frequencies for similar functional groups and substituted benzene derivatives.

FT-Raman spectroscopy serves as a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic laser light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, providing a more complete picture of the molecule's vibrational modes.

In the FT-Raman spectrum of this compound, the symmetric aromatic ring "breathing" mode is expected to produce a strong, sharp band around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring also give rise to prominent bands. researchgate.net The symmetric stretching of the C-CH₂ bonds and the C-Br bonds will also be Raman active. The combination of FTIR and FT-Raman data allows for a comprehensive assignment of the fundamental vibrational modes of the molecule, confirming its structural features. nih.gov

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3080-3050 | Strong | Aromatic C-H Stretching |

| ~2960-2930 | Medium | Aliphatic C-H Stretching (-CH₂) |

| ~1590-1570 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Very Strong | Aromatic Ring Breathing (Trigonal) |

| ~750-700 | Medium | C-F / C-C-C In-plane Bending |

Note: This table is based on characteristic vibrational frequencies for similar functional groups and substituted benzene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides precise information about the connectivity and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for a complete structural assignment.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In this compound, two main regions of interest are the aliphatic region for the bromomethyl protons and the aromatic region for the ring protons.

The two bromomethyl (-CH₂Br) groups are chemically equivalent and are expected to appear as a sharp singlet in the range of δ 4.4–4.6 ppm. The aromatic region should display a more complex pattern corresponding to the three protons on the benzene ring. These protons will exhibit splitting due to coupling with each other (ortho-, meta-coupling) and with the fluorine atom. The signals for the aromatic protons are typically observed between δ 6.8 and 7.5 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.35-7.25 | m | - | 1H | Aromatic H |

| ~7.20-7.10 | m | - | 2H | Aromatic H |

Note: This table presents predicted values based on known chemical shift ranges for similar structures. 'm' denotes multiplet, 's' denotes singlet.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a total of seven distinct signals are expected: one for the two equivalent bromomethyl carbons and six for the aromatic carbons.

The bromomethyl carbons (-CH₂Br) are expected to resonate in the aliphatic region, typically around δ 30-35 ppm. The six aromatic carbons will appear between δ 120 and 140 ppm. The chemical shifts of the aromatic carbons are influenced by the attached substituents (-F, -CH₂Br). The carbon directly bonded to the fluorine atom (C-3) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. Other aromatic carbons will also exhibit smaller C-F couplings (²JC-F, ³JC-F, ⁴JC-F), which can aid in their definitive assignment.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment |

|---|---|---|

| ~160 | d, ¹J ≈ 245 | C-F |

| ~138 | d, ²J ≈ 15 | C-Br |

| ~135 | d, ⁴J ≈ 3 | C-H |

| ~131 | d, ³J ≈ 8 | C-H |

| ~125 | d, ²J ≈ 20 | C-Br |

| ~118 | d, ³J ≈ 8 | C-H |

Note: This table presents predicted values based on substituent effects and known C-F coupling constants. 'd' denotes doublet, 't' denotes triplet (due to coupling with two equivalent protons).

¹⁹F NMR is a highly sensitive technique used specifically to characterize the environment of fluorine atoms in a molecule. rsc.org For this compound, the spectrum is expected to show a single signal for the fluorine atom.

This signal's chemical shift is highly indicative of its electronic environment. For aromatic fluorine compounds, this typically falls in the range of δ -110 to -120 ppm (relative to CFCl₃). The signal will be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the two ortho protons (H-2 and H-4) and the meta proton (H-6). The analysis of this coupling pattern can further confirm the substitution pattern on the aromatic ring.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JHF, Hz) |

|---|

Note: This table presents a predicted value based on typical chemical shifts for fluoroaromatic compounds. 'm' denotes multiplet.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of "this compound." It provides precise information about the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. The presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in near-equal abundance, results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This process imparts significant energy to the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, useful for both identification and structural analysis.

Molecular Ion Determination

For this compound (C₈H₇Br₂F), the molecular weight is 281.95 g/mol . molbase.com In EI-MS, the molecular ion (M⁺˙) appears as a characteristic cluster of peaks due to the isotopic distribution of the two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, are present in an approximate 1:1 ratio. For a molecule containing two bromine atoms, this leads to three distinct peaks in the molecular ion region at M, M+2, and M+4, with relative intensities of approximately 1:2:1. This pattern is a definitive indicator for the presence of two bromine atoms in the ionized molecule.

Fragmentation Analysis

The high energy of EI causes the molecular ion to undergo fragmentation, providing valuable structural information. The C-Br bonds are relatively weak and represent likely points of initial cleavage. Analysis of related brominated benzyl (B1604629) compounds suggests that the most probable fragmentation pathways for this compound involve the loss of bromine atoms or bromomethyl groups. blogspot.comnih.gov

Key fragmentation pathways include:

Loss of a Bromine Radical (Br•): The cleavage of a C-Br bond results in the formation of a [M-Br]⁺ ion. This will appear as an isotopic doublet (due to the remaining bromine atom) at m/z 201 and 203. This is often a dominant fragmentation pathway for benzyl bromides. blogspot.com

Loss of a Bromomethyl Radical (•CH₂Br): Cleavage of the bond between the benzene ring and a bromomethyl group leads to the formation of a [M-CH₂Br]⁺ ion. This fragment will also appear as an isotopic doublet at m/z 187 and 189.

Formation of the Tropylium Ion: Subsequent loss of the second bromine atom or other rearrangements can lead to the formation of smaller, stable carbocations, such as the fluorotropylium or related aromatic cations.

The table below summarizes the expected prominent ions in the EI-MS spectrum of this compound.

| Ion | Description | Expected m/z (mass-to-charge ratio) |

| [C₈H₇⁷⁹Br₂F]⁺˙ | Molecular Ion (M) | ~280 |

| [C₈H₇⁷⁹Br⁸¹BrF]⁺˙ | Molecular Ion (M+2) | ~282 |

| [C₈H₇⁸¹Br₂F]⁺˙ | Molecular Ion (M+4) | ~284 |

| [M-Br]⁺ | Loss of a bromine atom | 201/203 |

| [M-CH₂Br]⁺ | Loss of a bromomethyl group | 187/189 |

| [M-2Br]⁺˙ | Loss of both bromine atoms | 122 |

Note: The m/z values are nominal masses.

Negative Ion Chemical Ionization Mass Spectrometry (NI-CIMS) is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds, such as those containing multiple halogen atoms. researchgate.net For polyhalogenated aromatic compounds, NI-CIMS offers high sensitivity and selectivity, often with the significant advantage of producing less fragmentation than EI-MS. nih.gov

Ionization Mechanism

In NI-CIMS, a reagent gas (like methane (B114726) or ammonia) is ionized by electrons. These primary ions then react with neutral reagent gas molecules to create a plasma of low-energy thermal electrons. For highly electronegative molecules like this compound, the primary ionization mechanism is resonance electron capture, where the analyte molecule captures one of these low-energy electrons to form a molecular anion (M⁻˙). researchgate.net

Spectral Characteristics

As a soft ionization method, NI-CIMS typically results in mass spectra with a prominent molecular ion and significantly reduced fragmentation. This is highly advantageous for confirming the molecular weight of the analyte with high confidence.

For this compound, the NI-CIMS spectrum is expected to be dominated by the molecular anion cluster. Similar to the EI-MS spectrum, this cluster will consist of three peaks at m/z 280, 282, and 284, with the characteristic 1:2:1 intensity ratio confirming the presence of two bromine atoms. While some minor fragmentation, such as the loss of a bromine atom to form an [M-Br]⁻ fragment, may occur, the molecular anion is expected to be the base peak. This makes NI-CIMS a powerful complementary technique to EI-MS for the unambiguous identification of halogenated compounds. nih.govresearchgate.net

The table below outlines the principal ions anticipated in the NI-CIMS spectrum.

| Ion | Description | Expected m/z (mass-to-charge ratio) |

| [C₈H₇⁷⁹Br₂F]⁻˙ | Molecular Anion (M) | ~280 |

| [C₈H₇⁷⁹Br⁸¹BrF]⁻˙ | Molecular Anion (M+2) | ~282 |

| [C₈H₇⁸¹Br₂F]⁻˙ | Molecular Anion (M+4) | ~284 |

| [M-Br]⁻ | Loss of a bromine atom | 201/203 |

Note: The m/z values are nominal masses.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular characteristics at the atomic level. Methods range from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical and Density Functional Theory (DFT) approaches.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for studying organic molecules. nih.gov When paired with a basis set like 6-31G+(d,p) or 6-311++G(d,p), this method can reliably predict molecular geometries and electronic properties. researchgate.netnih.gov

For 1,2-Bis(bromomethyl)-3-fluorobenzene, DFT calculations would be used to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. The results would reflect the electronic influence of the fluorine and bromine substituents on the benzene (B151609) ring. nih.gov

Interactive Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: These are typical values based on calculations of analogous halogenated benzene derivatives.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(ar) | C(ar) | - | ~1.39 Å |

| Bond Length | C(ar) | H | - | ~1.08 Å |

| Bond Length | C(ar) | F | - | ~1.35 Å |

| Bond Length | C(ar) | C(CH2Br) | - | ~1.51 Å |

| Bond Length | C(CH2Br) | H | - | ~1.09 Å |

| Bond Length | C(CH2Br) | Br | - | ~1.97 Å |

| Bond Angle | C(ar) | C(ar) | C(ar) | ~120° |

| Bond Angle | C(ar) | C(ar) | F | ~119° |

| Bond Angle | C(ar) | C(CH2Br) | Br | ~112° |

Beyond geometry, DFT is used to explore electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps can further elucidate intramolecular interactions, charge distribution, and sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

Interactive Table 2: Calculated Electronic Properties for Halogenated Benzenes Note: Values are representative for this class of compounds based on DFT studies.

| Property | Description | Typical Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO | 4.5 to 6.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 1.5 to 3.0 Debye |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov They offer high accuracy, particularly for describing noncovalent interactions like halogen bonding, which are significant in systems with bromine and fluorine atoms. nih.govrsc.orgmdpi.com However, their high computational demand often limits their application to smaller molecules.

Semiempirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally faster alternative. uni-muenchen.de These methods are based on Hartree-Fock formalism but simplify calculations by omitting certain integrals and parameterizing others using experimental data. wikipedia.orgresearchgate.net PM3 is a reparameterization of AM1, differing in how the parameters are derived; PM3 treats them as optimizable values, whereas AM1 uses some spectroscopic data. wikipedia.orgsapub.orgresearchgate.net While less accurate than DFT or ab initio methods, semiempirical calculations are invaluable for studying large molecules and for preliminary conformational searches, providing good initial geometries for higher-level optimizations. researchgate.netnih.gov For halogenated aromatics, these methods can provide useful, albeit qualitative, insights into electronic structure and heats of formation. uni-muenchen.de

Vibrational Analysis and Conformational Studies

Theoretical calculations are instrumental in interpreting and predicting the vibrational spectra (infrared and Raman) of molecules and exploring their conformational landscapes.

Following a successful geometry optimization with a method like DFT, a frequency calculation can be performed. This calculation predicts the vibrational frequencies corresponding to the normal modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. sapub.org

Theoretical vibrational spectra are vital for interpreting experimental FT-IR and FT-Raman data. researchgate.net Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, C-F stretching, C-Br stretching, or benzene ring deformations. By analyzing the potential energy distribution (PED), each vibrational mode can be definitively assigned, leading to a comprehensive understanding of the molecule's dynamics. researchgate.net

Interactive Table 3: Representative Vibrational Frequencies for a Substituted Benzene Note: Based on DFT calculations for similar halogenated aromatic compounds.

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aromatic) | Stretching of the C-H bonds on the benzene ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Stretching of the C-H bonds in the bromomethyl groups | 2900 - 3000 |

| C=C Stretch (Aromatic) | In-plane stretching of the carbon-carbon bonds in the ring | 1450 - 1600 |

| C-F Stretch | Stretching of the carbon-fluorine bond | 1100 - 1300 |

| C-Br Stretch | Stretching of the carbon-bromine bond | 550 - 650 |

| Ring Breathing | Symmetric expansion and contraction of the benzene ring | 990 - 1010 |

The two adjacent bromomethyl groups in this compound can rotate around the single bonds connecting them to the benzene ring. This rotation gives rise to different spatial arrangements, or conformers. Computational methods can be used to explore the potential energy surface associated with this rotation.

Studies on related bis(bromomethyl)benzene isomers show that the packing and conformation are determined by a balance of steric hindrance and weak intramolecular and intermolecular interactions, such as C-H···Br and Br···Br contacts. researchgate.netresearchgate.net For this compound, a key feature would be the relative orientation of the two C-Br bonds. The most stable conformers would likely arrange the bulky bromine atoms to minimize steric repulsion. For instance, a conformation where one bromomethyl group is oriented "up" relative to the plane of the benzene ring and the other is oriented "down" is often observed in crystal structures of similar compounds. iucr.org By calculating the energy as a function of the dihedral angles of the bromomethyl groups, a rotational energy profile can be constructed, identifying the lowest energy conformers and the energy barriers between them. researchgate.net

Molecular Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry can predict not only the static properties of a molecule but also its likely behavior in a chemical reaction. Molecular reactivity descriptors, derived from electronic structure calculations, provide quantitative measures of a molecule's reactivity.

These descriptors are often conceptualized within the framework of DFT. Global reactivity descriptors like chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. nih.govresearchgate.net

Hardness (η ≈ (E_LUMO - E_HOMO) / 2): A measure of resistance to charge transfer.

Softness (S = 1 / η): The reciprocal of hardness; soft molecules are more reactive. sapub.org

Electrophilicity Index (ω = μ² / 2η): A measure of the energy lowering of a system when it accepts electrons.

For this compound, the electron-withdrawing fluorine atom and the reactive bromomethyl groups significantly influence these descriptors. The fluorine atom polarizes the benzene ring, while the C-Br bonds are susceptible to nucleophilic substitution.

Furthermore, computational methods can be used to model entire reaction pathways. For example, the mechanism of nucleophilic substitution at the benzylic carbons can be investigated by locating the transition state structure and calculating the activation energy. This provides a detailed, step-by-step picture of the reaction mechanism. Similarly, modeling electrophilic aromatic substitution reactions can predict the regioselectivity, determining whether an incoming electrophile will prefer to attack at the C4, C5, or C6 position of the ring, based on the stability of the intermediate carbocation (arenium ion). nih.gov

Intermolecular Interactions and Solid-State Characteristics

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. For this compound, halogen bonding and other weak interactions are expected to play a dominant role in its crystal packing. rsc.org

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This occurs due to the anisotropic distribution of electron density on the halogen atom, resulting in a positive region known as the σ-hole. mdpi.com

In this compound, the bromine atoms are prime candidates for forming strong halogen bonds. The C-Br bond creates a significant σ-hole on the bromine, allowing it to interact favorably with electron donors such as lone pairs on oxygen or nitrogen atoms, or even other halogen atoms in adjacent molecules. rsc.org

The role of fluorine in halogen bonding is more nuanced. Due to its high electronegativity and low polarizability, fluorine typically does not form strong halogen bonds. However, studies have shown that even fluorine atoms in perfluorinated aromatic rings can participate in weak, halogen-bond-like interactions in the solid state, particularly in the absence of stronger interacting partners. rsc.org Therefore, it is conceivable that both the bromine and, to a lesser extent, the fluorine atoms of this compound could be involved in a network of halogen bonds that stabilize its crystal lattice.

The crystal structures of many bromomethyl-substituted benzene derivatives are heavily influenced by a network of weak intermolecular interactions. researchgate.net Specifically, C-H···Br hydrogen bonds and Br···Br contacts are often crucial in directing the molecular packing. researchgate.netnih.gov

C-H···Br Interactions: The hydrogen atoms of the bromomethyl groups (C-H) can act as hydrogen bond donors, interacting with bromine atoms on neighboring molecules, which act as acceptors. These interactions, though weak, are numerous and collectively contribute significantly to the lattice energy. nih.govmdpi.com Studies on related structures show these contacts are a recurring motif in crystal packing. researchgate.net

For this compound, it is highly probable that a combination of C-H···Br and Br···Br interactions, alongside potential halogen bonds involving fluorine and π-π stacking of the aromatic rings, dictates the final three-dimensional supramolecular architecture in the solid state. researchgate.netresearchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Organic Molecules

The reactivity of the two bromomethyl groups makes 1,2-Bis(bromomethyl)-3-fluorobenzene an ideal starting material for creating cyclic structures through reactions with various nucleophiles. The presence of a fluorine atom on the benzene (B151609) ring can also influence the compound's reactivity and the properties of the resulting molecules.

Intermediate for Macrocycle and Heterocyclic Compound Synthesis

While the bifunctional nature of this compound makes it a suitable candidate for the synthesis of macrocycles and heterocyclic compounds, specific examples of its use in the synthesis of fluorinated macrocycles are not extensively documented in publicly available literature. However, the general principle involves the reaction of the two electrophilic bromomethyl groups with a dinucleophile, leading to the formation of a new ring system. The fluorine substituent can introduce unique properties to these cyclic structures.

Similarly, in the realm of heterocyclic chemistry, this compound can serve as a precursor to fluorine-containing heterocyclic systems. e-bookshelf.de The cyclization reactions would typically involve reacting it with compounds containing two heteroatom nucleophiles, such as diamines, dithiols, or diols, to form the corresponding heterocyclic ring. The synthesis of fluorinated heterocycles is an active area of research due to their wide-ranging applications in pharmaceuticals and agrochemicals. nih.gov

Precursor for Specialized Phosphine (B1218219) Ligands

Phosphine ligands are crucial in organometallic chemistry and catalysis. Chiral phosphine ligands, in particular, are essential for asymmetric catalysis, which is a powerful tool for synthesizing enantiomerically pure compounds. scholaris.catcichemicals.comkeyorganics.net The synthesis of chiral bisphosphine ligands often involves the use of a chiral backbone to which two phosphine groups are attached. umsl.edu

Although direct synthesis of specialized phosphine ligands from this compound is not prominently reported, its structural motif is analogous to non-fluorinated precursors used in the synthesis of P-chiral phosphine ligands. tcichemicals.comnih.gov The general synthetic strategy would involve the reaction of this compound with a phosphine source, potentially leading to novel fluorinated phosphine ligands. The fluorine atom could influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of its metal complexes.

Functionalization of Fullerene Derivatives

Fullerenes, such as C60, are a unique class of carbon allotropes with a spherical structure. Their electronic properties make them interesting for applications in materials science, particularly in organic photovoltaics. nih.gov The functionalization of fullerenes is key to tuning their properties and improving their processability.

The Bingel-Hirsch reaction is a common method for the cyclopropanation of fullerenes. chem-station.comwikipedia.orgnih.govresearchgate.net This reaction typically involves the reaction of a fullerene with a brominated malonate derivative in the presence of a base. While there are no specific reports of using this compound directly for the functionalization of fullerene derivatives through a Bingel-Hirsch type reaction, its bifunctional nature suggests potential for creating fullerene adducts with a fluorinated aromatic moiety. Such functionalization could lead to new fullerene derivatives with altered electronic and physical properties.

Development in Polymer and Advanced Material Science

The ability of this compound to act as a monomer or a cross-linking agent opens up possibilities for its use in the synthesis of novel polymers and advanced materials.

Precursors for Fluorine-Containing Polymers with Tuned Surface Energy

Fluorine-containing polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. These properties make them valuable for a wide range of applications, from non-stick coatings to high-performance materials.

This compound can be used as a monomer in polycondensation reactions. For example, it could be reacted with bisphenols to create fluorinated poly(phenylene ether)s. researchgate.netresearchgate.net The incorporation of the fluoro-aromatic unit into the polymer backbone would be expected to influence the polymer's properties, such as its surface energy, thermal stability, and solubility.

Applications in Materials with Specific Electronic or Optical Properties

The introduction of fluorine atoms and aromatic rings into polymers can significantly impact their electronic and optical properties. For instance, poly(p-phenylene vinylene) (PPV) and its derivatives are a class of conjugated polymers known for their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs). nih.govunist.ac.krrsc.orgdocumentsdelivered.comresearchgate.net

Theoretically, this compound could be used to synthesize fluorinated PPV derivatives. The fluorine substituent could modify the electronic bandgap of the polymer, potentially leading to materials with tailored light-emitting properties. 20.210.105nih.gov Furthermore, the development of polymers with specific electrical properties is a major area of materials science. scispace.commdpi.com While direct applications of polymers derived from this compound are not well-documented, its structure provides a platform for creating new materials with potentially interesting electronic and optical characteristics.

Role in Fine Chemical Synthesis and Specialized Research Areas

This compound is a halogenated aromatic compound recognized for its utility as a versatile building block in specialized chemical manufacturing and research. numberanalytics.com Its distinct structure, featuring two reactive bromomethyl groups and a fluorine atom on a benzene ring, allows for its application in diverse and advanced fields. The compound's primary role is that of a bifunctional alkylating agent, a characteristic that enables the synthesis of complex molecular structures.

Synthesis of Special Fragrances and Dyes

While not a common precursor in large-scale commercial fragrance and dye production, the inherent reactivity of this compound offers significant potential in the research and development of novel aromatic compounds with unique sensory or chromatic properties. Its bifunctional nature allows it to react with various nucleophiles to form new cyclic structures. This capability is crucial in building complex molecular frameworks that can serve as the core of new specialty dyes or fragrance molecules.

In the synthesis of dyes, the fluorinated benzene core can be elaborated into larger conjugated systems, which are essential for a molecule to absorb and emit light in the visible spectrum. The fluorine atom itself can modify the electronic properties of the resulting dye molecule, potentially enhancing its color intensity, stability, and performance. researchgate.net Similarly, in fragrance chemistry, the rigid scaffold created by cyclization reactions using this compound could be used to design and synthesize molecules with unique and specific olfactory profiles. The creation of such novel structures is a key aspect of developing new, proprietary scents. beilstein-journals.org

Table 1: Potential Synthetic Routes to Fragrance and Dye Scaffolds

| Reactant Type | Reaction | Potential Product Scaffold | Application Area |

|---|---|---|---|

| Bis-phenols | Cycloalkylation | Fluorinated dibenzo-dioxepine derivatives | Dye Intermediates |

| Dithiols | Cycloalkylation | Fluorinated dibenzo-dithiepine structures | Specialty Polymer/Dye Research |

| Diamines | Cycloalkylation | Fluorinated dibenzo-diazepine frameworks | Pharmaceutical/Dye Scaffolds |

Contribution to Thermophysical Property Research

The study of the thermophysical properties of fluorinated aromatic compounds is essential for their application in materials science and for ensuring safety and efficiency in chemical processes. numberanalytics.commdpi.com The introduction of fluorine into an aromatic molecule significantly alters its physical characteristics, including boiling point, density, and thermal stability. numberanalytics.comresearchgate.net

While a comprehensive, publicly available dataset of all thermophysical properties for this compound is not extensively documented, research on analogous fluorinated compounds provides insight into the expected effects. nih.govnih.gov Fluorination typically increases thermal stability and can raise the boiling point compared to non-fluorinated counterparts due to stronger intermolecular forces. numberanalytics.com Research in this area involves precise measurement of these properties to model the behavior of the substance under various temperature and pressure conditions. This data is critical for designing industrial synthesis protocols and for the development of advanced materials, such as heat-resistant polymers or specialized liquid crystals, where predictable thermal behavior is paramount. mdpi.com

Table 2: Key Thermophysical Properties for Investigation

| Property | Significance in Research and Application |

|---|---|

| Boiling Point | Defines the liquid range and is crucial for purification by distillation. molbase.com |

| Melting Point | Determines the solid-to-liquid transition temperature and affects storage and handling. |

| Density | Important for process design, reactor sizing, and fluid dynamics modeling. molbase.com |

| Thermal Stability / Decomposition Temperature | Indicates the maximum temperature the compound can withstand before degrading, critical for high-temperature applications. mdpi.comnih.gov |

| Flash Point | A key safety parameter indicating the lowest temperature at which vapors can ignite. molbase.com |

Design of Artificial Ligands and Molecular Scaffolds

A primary and well-established application of this compound is in the construction of complex molecular architectures, where it serves as a rigid scaffold. As a bifunctional alkylating agent, its two bromomethyl groups can react with two nucleophilic sites, effectively "stitching" molecules together or forming constrained cyclic systems. researchgate.net This feature is invaluable in the synthesis of macrocycles and bridged compounds.

In medicinal chemistry and chemical biology, this capability is harnessed to design artificial ligands for biological targets like proteins and nucleic acids. nih.gov The compound can be used to create molecular scaffolds that position specific functional groups in a precise three-dimensional arrangement. This spatial control is critical for achieving high-affinity and selective binding to the active site of an enzyme or a receptor. The reactive bromomethyl groups can form covalent bonds with nucleophilic residues on biomolecules, making it a useful tool for creating enzyme inhibitors or molecular probes to study biochemical pathways. The fluorine atom can also play a role by influencing the electronic properties and binding interactions of the final ligand.

Table 3: Applications in Molecular Scaffold and Ligand Synthesis

| Application Area | Role of this compound | Resulting Structures | Example Research Goal |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for positioning pharmacophores | Cyclic and bridged bioactive molecules | Development of selective enzyme inhibitors. |

| Supramolecular Chemistry | Building block for host molecules | Macrocycles and molecular cages | Creation of synthetic receptors for specific guest molecules. |

| Materials Science | Monomer for polymer synthesis | Specialty polymers with defined architectures | Preparation of advanced materials with tailored properties. |

| Catalysis | Backbone for bidentate ligands | Customized ligands for metal catalysts | Tuning catalyst selectivity and activity. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Bis(bromomethyl)-3-fluorobenzene, and how can reaction parameters be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves bromination of a fluorinated toluene derivative using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or Lewis acid catalysis. Critical parameters include:

- Temperature : Controlled heating (60–80°C) to balance reaction rate and side-product formation.

- Solvent : Non-polar solvents (e.g., CCl₄) favor radical pathways, while polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution.

- Molar Ratios : Excess brominating agents (1.5–2.0 equivalents per methyl group) ensure complete substitution.

Yield optimization requires monitoring via TLC or GC-MS to identify intermediates and byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and bromomethyl groups (δ 4.3–4.6 ppm). Fluorine coupling in ¹⁹F NMR (δ -110 to -120 ppm) confirms substitution patterns.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 264 (M⁺) and isotopic patterns characteristic of bromine (1:1 ratio for Br²⁷⁹/⁸¹).

- Elemental Analysis : Validate C, H, Br, and F percentages against theoretical values. Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Distillation : Use fractional distillation under reduced pressure (bp ~150–160°C at 10 mmHg) to separate the product from low-boiling solvents.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (95:5) to resolve brominated byproducts.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids. Monitor purity via melting point (mp ~45–50°C) .

Advanced Research Questions

Q. How can contradictions in mechanistic data (e.g., competing substitution pathways) be resolved during bromination studies?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via ²H NMR.

- Kinetic Studies : Vary reagent concentrations and measure rate constants to distinguish between radical (chain-initiated) and electrophilic (acid-catalyzed) pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and intermediate stability. Compare with experimental activation energies .

Q. What experimental conditions destabilize this compound, and how can stability be assessed during long-term storage?

- Methodological Answer :

- Thermal Stability : Conduct accelerated aging tests (40–60°C) and analyze decomposition products via GC-MS.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) and monitor UV-vis absorption changes.

- Hydrolytic Degradation : Expose to humid environments and quantify hydrolysis products (e.g., diols) using HPLC .

Q. How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substrate Screening : Test Pd-catalyzed couplings (Suzuki, Heck) with aryl boronic acids or alkenes. Optimize ligand systems (e.g., PPh₃ vs. XPhos) and bases (K₂CO₃ vs. CsF).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., Pd-π complexes).

- Competitive Experiments : Compare reactivity with mono-brominated analogs to assess steric/electronic effects .

Q. What validation criteria are essential for ensuring reproducibility in analytical methods for this compound?

- Methodological Answer :

- Linearity/Range : Calibrate instruments (e.g., HPLC) with standard solutions (0.1–10 mg/mL) and verify R² > 0.995.

- Precision : Perform triplicate analyses to confirm %RSD < 2%.

- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) for trace impurities.

Reference materials (e.g., NIST-certified spectra) ensure cross-lab consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.